

Thermodynamic Properties of Isoamyl Butyrate: A Technical Guide for Reaction Modeling

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Compound of Interest					
Compound Name:	Isoamyl butyrate				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential thermodynamic property data for **isoamyl butyrate**, crucial for accurate reaction modeling, process optimization, and safety analysis. The information is presented in a clear, structured format to facilitate its use in chemical research and development.

Core Thermodynamic Properties

A comprehensive set of thermodynamic data is essential for modeling chemical reactions involving **isoamyl butyrate**. These properties govern the heat balance, equilibrium position, and spontaneity of a reaction.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of liquid **isoamyl butyrate** was calculated from its standard enthalpy of combustion (ΔHc°) using the following reaction equation:

$$C_9H_{18}O_2(I) + 13 O_2(g) \rightarrow 9 CO_2(g) + 9 H_2O(I)$$

The standard enthalpy of combustion for liquid **isoamyl butyrate** is -5445.5 \pm 2.3 kJ/mol. The standard enthalpies of formation for CO₂(g) and H₂O(l) are -393.51 \pm 0.13 kJ/mol and -285.83 \pm 0.04 kJ/mol, respectively.



Using Hess's Law, the standard enthalpy of formation of **isoamyl butyrate** is calculated as follows:

 $\Delta Hf^{\circ}(C_{9}H_{18}O_{2}) = [9 \times \Delta Hf^{\circ}(CO_{2}) + 9 \times \Delta Hf^{\circ}(H_{2}O)] - \Delta Hc^{\circ}(C_{9}H_{18}O_{2}) \Delta Hf^{\circ}(C_{9}H_{18}O_{2}) = [9 \times (-393.51 \text{ kJ/mol}) + 9 \times (-285.83 \text{ kJ/mol})] - (-5445.5 \text{ kJ/mol}) \Delta Hf^{\circ}(C_{9}H_{18}O_{2}) = [-3541.59 \text{ kJ/mol} - 2572.47 \text{ kJ/mol}] + 5445.5 \text{ kJ/mol} \Delta Hf^{\circ}(C_{9}H_{18}O_{2}) = -6114.06 \text{ kJ/mol} + 5445.5 \text{ kJ/mol} \Delta Hf^{\circ}(C_{9}H_{18}O_{2}) = -668.56 \text{ kJ/mol}$

Estimation of Thermodynamic Properties using the Joback Method

The Joback group contribution method was employed to estimate the standard molar entropy (S°) and the ideal gas heat capacity (Cp) of **isoamyl butyrate**, as experimental data is not readily available. The Joback method is a well-established estimation technique based on the molecular structure.[1]

The group contributions for **isoamyl butyrate** (3-methylbutyl butanoate) are as follows:

- 1 x -COO- (ester group)
- 4 x -CH₂-
- 1 x >CH-
- 3 x -CH₃

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic properties of **isoamyl butyrate**.



Property	Symbol	Value	Unit	Source
Standard Enthalpy of Formation (liquid)	ΔHf°	-668.56	kJ/mol	Calculated
Standard Molar Entropy (ideal gas)	S°	467.43	J/(mol·K)	Estimated (Joback Method)
Standard Gibbs Free Energy of Formation (liquid)	ΔGf°	-419.89	kJ/mol	Calculated
Heat Capacity (ideal gas) at 298.15 K	Ср	299.78	J/(mol·K)	Estimated (Joback Method)

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula $\Delta Gf^{\circ} = \Delta Hf^{\circ} - T\Delta Sf^{\circ}$, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements in their standard states.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for the key experiments relevant to **isoamyl butyrate**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To experimentally determine the heat of combustion of liquid **isoamyl butyrate**.

Apparatus:

Adiabatic bomb calorimeter



- Oxygen cylinder with pressure regulator
- Crucible (platinum or stainless steel)
- Fuse wire (e.g., nickel-chromium)
- Calorimeter thermometer (high precision)
- Balance (analytical, ±0.0001 g)
- Benzoic acid (for calibration)

Procedure:

- Calibration: The calorimeter is calibrated by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter.
- Sample Preparation: A precisely weighed sample of liquid isoamyl butyrate (approximately 1 g) is placed in the crucible. A fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the sample.
- Assembly: The crucible is placed inside the bomb, and the bomb is sealed. The bomb is then
 purged with oxygen to remove any nitrogen and subsequently filled with high-pressure
 (approx. 30 atm) pure oxygen.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a
 known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer
 are correctly positioned.
- Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat



of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.

Synthesis of Isoamyl Butyrate: Fischer Esterification

Objective: To synthesize isoamyl butyrate from isoamyl alcohol and butyric acid.

Materials:

- Isoamyl alcohol (3-methyl-1-butanol)
- Butyric acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous sodium sulfate
- Reflux apparatus (round-bottom flask, condenser)
- Separatory funnel
- · Heating mantle
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and butyric acid.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
- Reflux: Assemble the reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards completion.
- Work-up: After cooling, transfer the reaction mixture to a separatory funnel.



- Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. The bicarbonate wash should be performed carefully to vent any CO₂ produced.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Decant the dried ester and purify it by distillation to obtain pure isoamyl butyrate.

Reaction Pathway Visualization

The enzymatic synthesis of **isoamyl butyrate**, often catalyzed by lipases, provides a green and selective alternative to chemical synthesis. This reaction typically follows a Ping-Pong Bi-Bi mechanism.

Lipase-Catalyzed Synthesis of Isoamyl Butyrate

The lipase-catalyzed esterification of isoamyl alcohol with butyric acid involves a two-step process where the enzyme first forms an acyl-enzyme intermediate with the acid, releasing water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate the free enzyme.



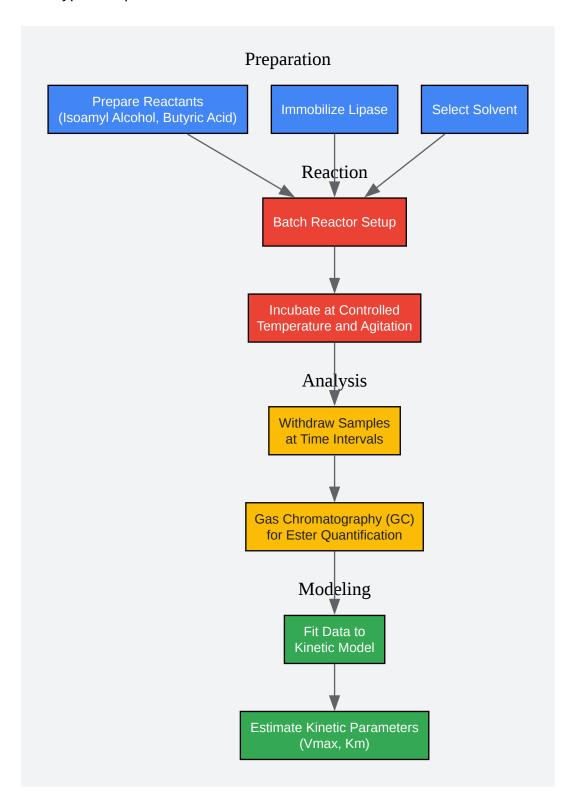
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Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of **isoamyl butyrate**.

Experimental Workflow for Kinetic Studies



Understanding the kinetics of the lipase-catalyzed synthesis is crucial for reactor design and optimization. A typical experimental workflow is outlined below.



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Caption: Experimental workflow for kinetic studies of **isoamyl butyrate** synthesis.

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References

- 1. Joback method Wikipedia [en.wikipedia.org]
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